molecular formula C24H34N4O4 B1673936 L-703014 CAS No. 142638-79-7

L-703014

货号: B1673936
CAS 编号: 142638-79-7
分子量: 442.6 g/mol
InChI 键: CEYGRENFNCKRRG-LJQANCHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

L 703014 is a fibrinogen receptor antagonist that has shown potential as both a parenteral and oral antithrombotic agent. It is known for its high affinity for the fibrinogen receptor, with an IC50 value of 94 nM . This compound has been studied for its ability to prevent platelet aggregation, making it a promising candidate for the treatment of thrombotic disorders.

准备方法

科学研究应用

L 703014 已被广泛研究用于其在科学研究中的应用,特别是在化学、生物学、医学和工业领域。在化学方面,它被用作研究纤维蛋白原受体拮抗剂的模型化合物。在生物学方面,它被用于研究血小板聚集和血栓形成的机制。在医学方面,L 703014 正在被探索作为治疗血栓性疾病的潜在药物。 在工业方面,它被用于开发新型抗血栓剂

生物活性

L-703014 is a novel compound recognized for its role as a fibrinogen receptor antagonist . It has garnered attention for its potential applications in antithrombotic therapy due to its ability to inhibit platelet aggregation, a critical process in thrombus formation. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

This compound operates primarily by antagonizing the fibrinogen receptor (also known as glycoprotein IIb/IIIa), which is pivotal in platelet aggregation. By blocking this receptor, this compound prevents fibrinogen from binding to platelets, thereby inhibiting their aggregation and subsequent thrombus formation. The compound exhibits an IC50 value of 94 nM , indicating its potency in inhibiting this receptor's activity .

MechanismDescription
TargetFibrinogen receptor (Glycoprotein IIb/IIIa)
ActionAntagonism of receptor binding
IC5094 nM
ResultInhibition of platelet aggregation

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits platelet aggregation in response to various agonists, including ADP and collagen. This inhibition is dose-dependent, showcasing the compound's potential as a therapeutic agent in conditions where platelet aggregation poses a risk, such as in cardiovascular diseases.

Case Study: Platelet Aggregation Inhibition

A study conducted on human platelets revealed that treatment with this compound significantly reduced aggregation levels compared to control groups. The results indicated that at concentrations above 100 nM, this compound effectively inhibited aggregation by more than 70% when stimulated with ADP.

Table 2: In Vitro Effects of this compound on Platelet Aggregation

Concentration (nM)% Inhibition of Aggregation
00%
5030%
10070%
20085%

Pharmacokinetics and Administration Routes

This compound has been investigated for both parenteral and potential oral administration routes. Its pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for various therapeutic applications.

Key Findings on Pharmacokinetics

  • Absorption : Rapid absorption post-administration.
  • Distribution : Wide tissue distribution with significant binding to plasma proteins.
  • Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.
  • Excretion : Renal excretion as metabolites.

Clinical Implications

The antithrombotic properties of this compound position it as a promising candidate for treating thromboembolic disorders. Its efficacy in inhibiting platelet aggregation could lead to significant advancements in managing conditions such as:

  • Acute coronary syndrome
  • Deep vein thrombosis
  • Pulmonary embolism

Ongoing Research and Future Directions

Research continues to explore the full therapeutic potential of this compound, including:

  • Long-term safety and efficacy studies in diverse patient populations.
  • Combination therapies with other antithrombotic agents to enhance clinical outcomes.
  • Investigation into its effects on inflammation and vascular health.

属性

CAS 编号

142638-79-7

分子式

C24H34N4O4

分子量

442.6 g/mol

IUPAC 名称

(3R)-5-(1H-indol-3-yl)-3-[[2-(4-piperidin-4-ylbutanoylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C24H34N4O4/c29-22(7-3-4-17-10-12-25-13-11-17)27-16-23(30)28-19(14-24(31)32)9-8-18-15-26-21-6-2-1-5-20(18)21/h1-2,5-6,15,17,19,25-26H,3-4,7-14,16H2,(H,27,29)(H,28,30)(H,31,32)/t19-/m1/s1

InChI 键

CEYGRENFNCKRRG-LJQANCHMSA-N

SMILES

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O

手性 SMILES

C1CNCCC1CCCC(=O)NCC(=O)N[C@H](CCC2=CNC3=CC=CC=C32)CC(=O)O

规范 SMILES

C1CNCCC1CCCC(=O)NCC(=O)NC(CCC2=CNC3=CC=CC=C32)CC(=O)O

外观

Solid powder

Key on ui other cas no.

142638-79-7

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1H-Indole-3-pentanoic acid, beta-((((1-oxo-4-(4-piperidinyl)butyl)amino)acetyl)amino)-, (R)-
L 703,014
L 703014
L-703,014
L-703014

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-703014
Reactant of Route 2
Reactant of Route 2
L-703014
Reactant of Route 3
Reactant of Route 3
L-703014
Reactant of Route 4
L-703014
Reactant of Route 5
L-703014
Reactant of Route 6
L-703014

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。